Substrate Rejection by CYP82G1: Geranyllinalool vs. Geranylgeraniol and Farnesol
Recombinant CYP82G1 exhibits absolute substrate stringency, accepting (E,E)-geranyllinalool and (E)-nerolidol but completely rejecting (E,E,E)-geranylgeraniol, (E,E)-farnesol, (E)-geraniol, and linalool [1]. This binary functional distinction means that only (E,E)-geranyllinalool (and its C15 analog) can serve as the metabolic entry point for C16-homoterpene (TMTT) production in plants. Farnesol and geranylgeraniol, despite their structural similarity as prenyl alcohols, are entirely non-functional in this pathway [1].
| Evidence Dimension | Enzyme substrate acceptance (CYP82G1) |
|---|---|
| Target Compound Data | Functional substrate; converted to TMTT |
| Comparator Or Baseline | (E,E,E)-geranylgeraniol, (E,E)-farnesol, (E)-geraniol, linalool |
| Quantified Difference | No detectable activity for comparators |
| Conditions | Recombinant CYP82G1 expressed in yeast; in vitro enzyme assays |
Why This Matters
Confirms that procurement of geranyllinalool—not farnesol or geranylgeraniol—is mandatory for studying or engineering TMTT biosynthesis, a critical plant defense volatile.
- [1] BRENDA. Literature summary for 1.14.14.58 extracted from Tholl D, Sohrabi R, Huh J, Lee S. Phytochemistry. 2011;72:1635-1646. View Source
